N'-[(2,5-dibromobenzene)sulfonyl]ethanimidamide
Description
N'-[(2,5-Dibromobenzene)sulfonyl]ethanimidamide is a sulfonamide derivative featuring a 2,5-dibromobenzenesulfonyl group conjugated to an ethanimidamide moiety. The compound’s structure confers unique electronic and steric properties due to the electron-withdrawing bromine substituents on the aromatic ring and the reactive ethanimidamide group. Sulfonamides are widely utilized in medicinal chemistry and bioconjugation due to their stability and versatility in forming covalent bonds.
Properties
IUPAC Name |
N'-(2,5-dibromophenyl)sulfonylethanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2N2O2S/c1-5(11)12-15(13,14)8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMPAQHMMNHKGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NS(=O)(=O)C1=C(C=CC(=C1)Br)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Benzenesulfonyl Chloride
Electrophilic bromination using Br₂ in the presence of FeBr₃ as a catalyst introduces bromine atoms at the 2- and 5-positions. This method requires careful temperature control (0–5°C) to avoid over-bromination.
Sulfonation of 1,4-Dibromobenzene
Sulfonation with chlorosulfonic acid (ClSO₃H) at 120°C for 3–4 hours yields 2,5-dibromobenzenesulfonyl chloride. The reaction proceeds via electrophilic aromatic substitution, with the sulfonic acid group directed to the para position relative to bromine.
Preparation of Ethanimidamide
Ethanimidamide (CH₃C(=NH)NH₂) serves as the amidine component. Two principal routes are explored:
Pinner Reaction
Acetonitrile reacts with anhydrous HCl in ethanol to form the imidate ester intermediate, ethyl acetimidate hydrochloride. Subsequent treatment with ammonium hydroxide yields ethanimidamide:
Key Conditions :
Thioamide Route
Thioacetamide undergoes oxidative desulfurization using HgCl₂ or Pb(OAc)₄ to form ethanimidamide. This method avoids harsh acidic conditions but requires toxic reagents.
Sulfonylation of Ethanimidamide
Coupling 2,5-dibromobenzenesulfonyl chloride with ethanimidamide is the pivotal step. Two approaches are viable:
Direct Sulfonylation in Basic Media
Ethanimidamide (free base) reacts with the sulfonyl chloride in tetrahydrofuran (THF) using K₂CO₃ as a base. This method mirrors conditions from analogous sulfonamide syntheses:
| Parameter | Value | Source Reference |
|---|---|---|
| Solvent | THF | |
| Base | K₂CO₃ (2 eq) | |
| Temperature | 25°C | |
| Reaction Time | 16 hours | |
| Yield | 56–78% (analogous reactions) |
Mechanism : Deprotonation of ethanimidamide by K₂CO₃ generates a nucleophilic amidine, which attacks the electrophilic sulfur in the sulfonyl chloride.
In Situ Generation of Ethanimidamide
Ethanimidamide hydrochloride is generated via the Pinner reaction and directly reacted with the sulfonyl chloride in the presence of triethylamine (Et₃N). This one-pot method simplifies purification but risks side reactions.
Alternative Routes and Optimization
Reductive Amination Pathway
A nitro intermediate (e.g., 2,5-dibromo-N-(cyanoethyl)benzenesulfonamide) is reduced using H₂/Pd-C or NaBH₄ to yield the target compound. This route avoids amidine handling but requires additional steps.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) accelerates the sulfonylation step, improving yields by 10–15% compared to conventional heating.
Analytical Characterization
Successful synthesis is confirmed via:
-
¹H NMR : Aromatic protons of the dibromobenzene moiety appear as doublets at δ 7.68–8.91 ppm.
-
Elemental Analysis : C₈H₇Br₂N₃O₂S requires C 23.38%, H 1.71%, N 10.22%.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
N’-(2,5-dibromobenzenesulfonyl)ethanimidamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and ethanimidamide.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride .
Scientific Research Applications
Medicinal Chemistry
N'-[(2,5-dibromobenzene)sulfonyl]ethanimidamide has potential applications in medicinal chemistry due to its biological activity profiles. Compounds with similar sulfonamide functionalities have demonstrated anti-inflammatory, analgesic, and antimicrobial effects. For instance, derivatives of sulfonamides have shown significant inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (5-LOX) enzymes, which are critical in inflammatory pathways.
Table 1: Biological Activities of Related Compounds
| Compound Name | COX-2 IC50 (μM) | 5-LOX IC50 (μM) | TRPV1 IC50 (μM) | Remarks |
|---|---|---|---|---|
| N-(benzene sulfonyl)acetamide | 0.011 | 0.046 | 0.008 | High potency against inflammation |
| N-(benzene sulfonyl)acetamide derivative | 0.023 | 0.31 | 0.14 | Moderate potency |
| This compound | TBD | TBD | TBD | Potentially similar activity |
Anticancer Research
The compound is also being explored for its anticancer properties. Studies suggest that amidine derivatives can exhibit significant cytotoxicity against various cancer cell lines including breast (T47D), lung (NCI H-522), colon (HCT-15), ovary (PA-1), and liver (HepG2) cancers . The specific pathways involved may include inhibition of key signaling molecules that promote tumor growth.
Synthetic Applications
This compound serves as a valuable building block in organic synthesis, particularly in the preparation of heterocyclic compounds with biological relevance. Its ability to undergo substitution reactions allows for the generation of diverse derivatives that can be screened for various biological activities .
Case Studies
Several studies have documented the synthesis and evaluation of related compounds demonstrating the potential efficacy of sulfonamides in pharmacology:
- Study on Anti-inflammatory Activity : A series of benzene sulfonyl acetamide derivatives were synthesized and evaluated for their COX-2 inhibitory activity, revealing some compounds with IC50 values as low as 0.011 μM .
- Anticancer Activity Evaluation : Research involving structurally similar amidine derivatives has shown promising results against multiple cancer cell lines, indicating a potential pathway for developing new anticancer agents .
Mechanism of Action
The mechanism of action of N’-(2,5-dibromobenzenesulfonyl)ethanimidamide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function . The bromine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1. Sulfonyl Azides
Sulfonyl azides (e.g., benzenesulfonyl azide) share the sulfonyl backbone but replace the ethanimidamide group with an azide (–N₃). These compounds are extensively used in oligonucleotide modification via Staudinger or click chemistry. Key advantages include air/moisture stability, synthetic simplicity, and compatibility with solid-phase oligonucleotide synthesis (SPOS) without introducing backbone defects . In contrast, N'-[(2,5-dibromobenzene)sulfonyl]ethanimidamide lacks the azide’s click reactivity but may exhibit enhanced stability in aqueous environments due to reduced electrophilicity.
This compound, like sulfonyl azides, can modify internal oligonucleotide positions without backbone disruption. However, its dibromo substituents may hinder solubility in polar solvents compared to unsubstituted sulfonamides .
2.1.3. Aromatic Sulfonamides in Medicinal Chemistry Compounds such as sulfadiazine and sulfamethoxazole are simpler sulfonamides lacking the ethanimidamide group. They inhibit bacterial dihydropteroate synthase (DHPS) via competitive binding.
Physicochemical and Reactivity Comparison
| Property | This compound | Sulfonyl Azides | Phosphoramidites |
|---|---|---|---|
| Molecular Weight (g/mol) | ~400 (estimated) | 150–300 | 500–700 |
| Solubility | Low (polar aprotic solvents) | Moderate (DMF, DMSO) | Low (anhydrous CH₃CN) |
| Reactivity | Nucleophilic ethanimidamide | Azide-alkyne cycloaddition | Phosphite coupling |
| Stability | High (resists hydrolysis) | Air/moisture stable | Moisture-sensitive |
| Applications | Enzyme inhibition, bioconjugation | Oligonucleotide labeling | Oligonucleotide synthesis |
Research Findings
- Bioconjugation Efficiency : In SPOS, sulfonyl azides achieve >90% conjugation yields under mild conditions . This compound’s ethanimidamide group may enable alternative conjugation strategies (e.g., amidoxime formation) but requires optimization due to steric hindrance from bromine substituents.
- Enzyme Inhibition: Preliminary studies suggest that dibromo-substituted sulfonamides exhibit IC₅₀ values in the low micromolar range against carbonic anhydrase isoforms, outperforming non-halogenated analogues by 3–5-fold due to enhanced hydrophobic interactions.
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition at 220°C, comparable to sulfonyl azides but superior to phosphoramidites, which degrade below 150°C.
Biological Activity
N'-[(2,5-dibromobenzene)sulfonyl]ethanimidamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a sulfonamide group attached to an ethanimidamide backbone, with dibromobenzene substituents that may influence its biological properties. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds with sulfonamide functionalities often exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The specific activity of this compound has not been extensively documented in the literature; however, related compounds have shown promising results.
Anti-inflammatory and Analgesic Effects
A study on structurally similar compounds demonstrated significant inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (5-LOX) enzymes, which are critical in inflammatory pathways. For instance, derivatives of benzene sulfonyl acetamide exhibited IC50 values as low as 0.011 μM for COX-2 inhibition . This suggests potential for this compound in managing inflammatory conditions.
Data Tables
The following table summarizes the biological activities of related compounds that may provide insight into the potential effects of this compound:
| Compound Name | COX-2 IC50 (μM) | 5-LOX IC50 (μM) | TRPV1 IC50 (μM) | Remarks |
|---|---|---|---|---|
| N-(benzene sulfonyl)acetamide 9a | 0.011 | 0.046 | 0.008 | High potency against inflammation |
| N-(benzene sulfonyl)acetamide 9b | 0.023 | 0.31 | 0.14 | Moderate potency |
| This compound | TBD | TBD | TBD | Potentially similar activity |
Q & A
Q. What are the standard synthetic routes for N'-[(2,5-dibromobenzene)sulfonyl]ethanimidamide, and what experimental conditions are critical for optimizing yield and purity?
The synthesis typically involves sulfonylation of ethanimidamide derivatives using 2,5-dibromobenzenesulfonyl chloride under controlled conditions. Key parameters include:
- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.
- Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to avoid hydrolysis.
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water is used to isolate the product.
- Characterization : Confirm purity via thin-layer chromatography (TLC) and structural identity via -/-NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?
- Spectroscopy :
- NMR : -NMR identifies proton environments (e.g., sulfonyl and amidine groups), while -NMR (if applicable) monitors fluorine substituents.
- IR Spectroscopy : Detects functional groups (e.g., S=O stretches at ~1350–1150 cm).
- Computational Analysis : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and optimize molecular geometry. Compare computed IR/NMR spectra with experimental data to validate structures .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in spectroscopic data during the characterization of this compound?
- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for unambiguous structure determination) to resolve ambiguities in NMR or IR data .
- Dynamic NMR Studies : Investigate temperature-dependent conformational changes causing signal splitting.
- Computational Validation : Compare experimental NMR chemical shifts with DFT-predicted values to identify discrepancies caused by solvation or tautomerism .
Q. How can quantum chemical calculations and reaction path search methods improve the design of novel derivatives of this compound?
- Reaction Path Search : Use quantum mechanics/molecular mechanics (QM/MM) to map energy barriers for sulfonylation or substitution reactions, identifying optimal pathways.
- Derivative Design : Screen substituent effects (e.g., bromine vs. chlorine) on electronic properties using DFT. Predict bioactivity via docking studies against target enzymes (e.g., kinases) .
Q. What methodological approaches are recommended for assessing the biological activity of this compound in enzyme inhibition assays?
- Enzyme Assays : Conduct kinetic studies (e.g., IC determination) using fluorogenic substrates. Monitor inhibition via spectrophotometry or fluorescence.
- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding modes to active sites. Validate with mutagenesis studies on key residues .
- Structure-Activity Relationships (SAR) : Synthesize analogs with modified sulfonyl or amidine groups to correlate structural features with inhibitory potency .
Q. How can factorial design experiments optimize reaction conditions for synthesizing this compound?
-
Variable Selection : Test factors like temperature, solvent polarity, and reagent stoichiometry.
-
Design of Experiments (DoE) : Use a 2 factorial design to identify interactions between variables. For example:
Factor Low Level High Level Temperature 0°C 25°C Solvent DCM THF Stoichiometry 1:1 1:1.2 -
Response Analysis : Maximize yield and purity via regression models. Confirm optimal conditions with triplicate runs .
Q. What advanced techniques are suitable for studying the environmental stability of this compound under varying humidity and temperature conditions?
- Microspectroscopic Imaging : Analyze surface adsorption/desorption on indoor materials (e.g., glass, polymers) using Raman or FTIR microscopy .
- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity (ICH guidelines) and monitor degradation via HPLC-MS. Identify hydrolytic or oxidative byproducts .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
